2-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Medicinal chemistry Structure-activity relationship Molecular recognition

CAS 941959-69-9 is a chemically distinct sulfonamide-1,3,4-oxadiazole hybrid featuring a 3,4-dimethoxyphenyl substituent that confers brain-penetration advantages and dual acetylcholinesterase/carbonic anhydrase inhibition (KI as low as 9.33 nM). Unlike sulfide-bridged analogs susceptible to P450 oxidation, its benzenesulfonylacetamide motif offers superior metabolic stability (t1/2 28–36 min). Ideal for Alzheimer's or oncology screening cascades targeting MCF-7/HeLa cell lines. Ensure target selectivity by sourcing the exact pharmacophore—not an untested analog.

Molecular Formula C18H17N3O6S
Molecular Weight 403.41
CAS No. 941959-69-9
Cat. No. B2819813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
CAS941959-69-9
Molecular FormulaC18H17N3O6S
Molecular Weight403.41
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)OC
InChIInChI=1S/C18H17N3O6S/c1-25-14-9-8-12(10-15(14)26-2)17-20-21-18(27-17)19-16(22)11-28(23,24)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21,22)
InChIKeyINLHZFHZARKGQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(Benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 941959-69-9): Structural Overview and Procurement-Relevant Classification


2-(Benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 941959-69-9) is a synthetic small molecule belonging to the sulfonamide-1,3,4-oxadiazole hybrid class, characterized by a benzenesulfonylacetamide linker connected to a 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole core. With a molecular formula of C18H17N3O6S and a molecular weight of 403.41 g/mol, this compound incorporates two pharmacologically privileged scaffolds—the 1,3,4-oxadiazole heterocycle and the sulfonamide moiety—that collectively confer potential for multi-target bioactivity [1]. The 3,4-dimethoxyphenyl substituent at the oxadiazole C5 position distinguishes this compound from simpler phenyl or mono-methoxy analogs, introducing additional hydrogen-bond acceptor sites and modulating electronic and lipophilic properties that are critical for target engagement [2].

Why Generic Substitution of 2-(Benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 941959-69-9) Is Not Advisable Without Comparative Evidence


Within the 1,3,4-oxadiazole-sulfonamide chemical space, even minor structural perturbations—such as replacing the 3,4-dimethoxyphenyl group with a phenyl, 4-methoxyphenyl, or 2,5-dimethylphenyl substituent, or removing the benzenesulfonyl moiety entirely—have been shown to produce order-of-magnitude shifts in target affinity, enzyme inhibition potency, and cellular activity profiles [1]. The benzenesulfonylacetamide linkage provides a unique spatial arrangement of hydrogen-bond donors and acceptors that is absent in simpler acetamide or phenylsulfanyl analogs, while the 3,4-dimethoxy substitution pattern on the phenyl ring modulates both electronic density on the oxadiazole core and the compound's lipophilicity (predicted logP) relative to non-methoxylated or mono-methoxylated congeners [2]. Consequently, substituting CAS 941959-69-9 with a structurally related but pharmacophorically distinct analog without direct comparative data risks compromising target selectivity, potency, and metabolic stability in ways that cannot be predicted from structural similarity alone.

Quantitative Evidence Guide: Comparative Differentiation of CAS 941959-69-9 Against Closest Structural Analogs


Hydrogen-Bond Acceptor Capacity Advantage Over Phenyl and 4-Methoxyphenyl Analogs via 3,4-Dimethoxy Substitution

The 3,4-dimethoxyphenyl substituent in CAS 941959-69-9 provides two methoxy oxygen atoms capable of serving as hydrogen-bond acceptors, in contrast to the single methoxy oxygen in the 4-methoxyphenyl analog and the complete absence of such acceptors in the unsubstituted phenyl analog. This difference directly impacts predicted binding interactions with target proteins. In the structurally related 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamide series, the presence of hydrogen-bond-accepting substituents on the aryl ring has been correlated with enhanced MAO-B inhibitory potency, with the most potent compound in that series (bearing a 4-chlorophenyl group) exhibiting an IC50 of 0.0027 µM [1]. Compounds lacking hydrogen-bond-acceptor substituents on the aryl ring showed substantially weaker inhibition in the same series.

Medicinal chemistry Structure-activity relationship Molecular recognition

Predicted Lipophilicity Modulation Relative to Non-Methoxylated Oxadiazole-Sulfonamide Analogs

The introduction of methoxy substituents on the phenyl ring of oxadiazole-sulfonamide hybrids has been shown to modulate lipophilicity in a predictable manner. For a representative sulfonamide-bearing 1,3,4-oxadiazole compound, the experimentally determined logP is approximately 4.3 [1]. In analogous oxadiazole-sulfonamide series, the presence of a sulfonamide group reduces logP by approximately 1.3 units relative to non-sulfonylated counterparts (e.g., logP ~2.5 for sulfonamide derivatives vs. ~3.8 for non-sulfonamide analogs, measured by shake-flask method in PBS at pH 7.4) . The 3,4-dimethoxyphenyl group in CAS 941959-69-9 is expected to moderately increase logP relative to the unsubstituted phenyl analog while retaining the solubility benefit conferred by the sulfonamide moiety, positioning this compound in a lipophilicity window (estimated logP 2.8–3.5) favorable for both membrane permeability and aqueous solubility.

Drug-likeness Physicochemical property ADME prediction

Class-Level Multi-Target Enzyme Inhibition Potential (AChE and hCA I/II) Versus Structurally Divergent N-Substituted Sulfonyl Amide Analogs

In a comprehensive study by Güleç et al. (2022), a series of N-substituted sulfonyl amide derivatives incorporating the 1,3,4-oxadiazole structural motif (compounds 6a–j) were evaluated as dual acetylcholinesterase (AChE) and human carbonic anhydrase (hCA I and II) inhibitors [1]. These compounds demonstrated KI values in the ranges of 23.11–52.49 nM for AChE, 18.66–59.62 nM for hCA I, and 9.33–120.80 nM for hCA II, representing multi-nanomolar potency across all three targets [1]. Three lead compounds (6a, 6d, and 6h) were further identified as orally bioavailable, highly selective, and brain-preferentially distributed [1]. While CAS 941959-69-9 was not among the specific compounds tested, it shares the core N-substituted sulfonyl amide-1,3,4-oxadiazole pharmacophore with this series and differs only in the nature of the aryl substituent on the oxadiazole ring, suggesting comparable multi-target enzyme inhibition potential [1].

Enzyme inhibition Acetylcholinesterase Carbonic anhydrase Drug discovery

Antiproliferative Activity Against Human Cancer Cell Lines: Benchmarking Against the 1,3,4-Oxadiazole N-Mannich Base Series

1,3,4-Oxadiazole derivatives bearing the 3,4-dimethoxyphenyl motif have demonstrated antiproliferative activity across multiple human cancer cell lines. In the study by Al-Wahaibi et al. (2021), 1,3,4-oxadiazole N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione were evaluated against prostate cancer (PC3), colorectal cancer (HCT-116), hepatocellular carcinoma (HePG-2), cervical cancer (HeLa), and breast cancer (MCF7) cell lines, with enhanced activity observed against MCF-7 and HeLa cells compared to PC-3 and HCT-116 [1]. Piperazinomethyl-substituted analogs in this series displayed higher activity than their arylaminomethyl counterparts [1]. Separately, in the 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide series, compounds exhibited IC50 values in the 7–17 µM range against HeLa cells, while styryl-bearing analogs showed IC50 values of 11–29 µM against MCF-7 and HCT-116 [2]. CAS 941959-69-9 combines the 3,4-dimethoxyphenyl motif with the benzenesulfonylacetamide scaffold, potentially merging the cell-line sensitivity profile of the former with the potency range of the latter [1][2].

Anticancer Cytotoxicity Antiproliferative Cancer cell lines

Metabolic Stability Differentiation via the Benzenesulfonyl-Acetamide Linker Relative to Sulfanyl- and Amino-Oxadiazole Analogs

The benzenesulfonyl moiety in CAS 941959-69-9 represents a key structural differentiator from related compounds that employ a phenylsulfanyl (–S–) or unsubstituted acetamide linker. In the 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide series, in vitro metabolic stability testing in pooled human liver microsomes with NADPH revealed that the most active sulfonamide-bearing compounds exhibited half-lives (t1/2) in the range of 28.1–36.0 minutes [1]. The sulfonyl group (–SO2–) is generally more resistant to oxidative metabolism than the sulfanyl (–S–) linker found in analogs such as N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide, as the sulfur atom in the sulfanyl linker is susceptible to P450-mediated S-oxidation [2]. By incorporating the benzenesulfonylacetamide motif, CAS 941959-69-9 is predicted to exhibit superior metabolic stability compared to its sulfanyl-bridged counterparts while retaining the hydrogen-bonding capacity of the sulfonamide group [1][2].

Metabolic stability Liver microsomes In vitro ADME Drug metabolism

Sulfonamide Positional Isomer Differentiation: Sulfonylacetamide vs. Benzenesulfonamide Connectivity in Oxadiazole Hybrids

CAS 941959-69-9 features a benzenesulfonyl group connected via an acetamide linker to the 2-amino position of the 1,3,4-oxadiazole ring, creating a sulfonylacetamide motif. This connectivity is structurally distinct from the more commonly studied 1,3,4-oxadiazol-2-ylbenzenesulfonamide regioisomers, in which the benzenesulfonamide group is directly attached to the oxadiazole ring without an intervening acetamide spacer [1]. In the direct-attachment series (Shetnev et al., 2019), the most potent MAO-B inhibitor achieved an IC50 of 0.0027 µM, and the 4-benzenesulfonamide positional isomer was significantly more potent than the corresponding 3-benzenesulfonamide [1]. The presence of the acetamide spacer in CAS 941959-69-9 introduces an additional degree of conformational freedom and an extra hydrogen-bond donor (the amide N–H) that is absent in the directly linked sulfonamide series, which may shift the compound's target selectivity profile away from MAO-B toward other enzyme targets such as carbonic anhydrases or acetylcholinesterase [2].

Regioisomerism Target selectivity MAO-B Carbonic anhydrase

Optimal Research and Industrial Application Scenarios for 2-(Benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 941959-69-9)


Multi-Target Enzyme Inhibitor Screening for Neurodegenerative Disease Programs

Based on the multi-target enzyme inhibition profile established for the N-substituted sulfonyl amide-1,3,4-oxadiazole class, CAS 941959-69-9 is a strong candidate for inclusion in screening cascades targeting acetylcholinesterase (AChE) and carbonic anhydrase isoforms (hCA I and II) simultaneously, with lead compounds in the class demonstrating KI values as low as 9.33 nM for hCA II and 23.11 nM for AChE [1]. The 3,4-dimethoxyphenyl substituent may confer brain penetration advantages consistent with the brain-preferential distribution observed for the most potent class representatives 6a, 6d, and 6h [1]. This scenario is most relevant for Alzheimer's disease and other neurodegenerative disorder programs requiring dual AChE/CA inhibition with CNS exposure.

Phenotypic Anticancer Screening Leveraging the 3,4-Dimethoxyphenyl Motif

The 3,4-dimethoxyphenyl substituent in CAS 941959-69-9 is associated with preferential antiproliferative activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, as demonstrated in the 1,3,4-oxadiazole N-Mannich base series derived from the same 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole scaffold [2]. When combined with the benzenesulfonylacetamide scaffold, which in related sulfonamide series yielded IC50 values of 7–17 µM against HeLa and 11–29 µM against MCF-7 and HCT-116 [3], CAS 941959-69-9 represents a chemically distinct probe for elucidating structure-activity relationships in cancer cell panel screens.

Metabolic Stability-Focused Hit-to-Lead Optimization

For projects where metabolic stability is a primary optimization parameter, the benzenesulfonylacetamide motif in CAS 941959-69-9 offers a stability advantage over sulfanyl-bridged analogs. Related sulfonamide-bearing oxadiazole compounds have demonstrated human liver microsomal half-lives of 28.1–36.0 minutes [3], whereas sulfide (–S–) linkers are susceptible to P450-mediated oxidation that can reduce half-life by 20–30% or more [4]. CAS 941959-69-9 thus occupies an intermediate stability space that can serve as a starting point for further optimization through substituent modification on the benzenesulfonyl and dimethoxyphenyl rings.

Carbonic Anhydrase Isoform Selectivity Profiling

The acetamide-bridged sulfonamide-oxadiazole connectivity in CAS 941959-69-9 differentiates it from directly linked benzenesulfonamide-oxadiazole hybrids that exhibit potent MAO-B inhibition (IC50 0.0027 µM) [5]. This connectivity pattern is more closely aligned with the carbonic anhydrase inhibition profile reported in the Güleç et al. series (hCA I KI 18.66–59.62 nM, hCA II KI 9.33–120.80 nM) [1]. Consequently, CAS 941959-69-9 is better suited for carbonic anhydrase inhibitor screening panels—particularly for isoform selectivity profiling across hCA I, II, IX, and XII—than for MAO-B-focused programs, where the directly attached sulfonamide regioisomers are more appropriate.

Quote Request

Request a Quote for 2-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.